molecular formula C6H11ClO5 B14785552 4-Chloro-2,3,5,6-tetrahydroxyhexanal

4-Chloro-2,3,5,6-tetrahydroxyhexanal

Cat. No.: B14785552
M. Wt: 198.60 g/mol
InChI Key: KWXIWFADURXYFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3,5,6-tetrahydroxyhexanal typically involves the chlorination of a suitable hexose derivative. One common method is the selective chlorination of 2,3,5,6-tetrahydroxyhexanal using thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 4-chloro-2,3,5,6-tetrahydroxyhexanoic acid.

    Reduction: Formation of 4-chloro-2,3,5,6-tetrahydroxyhexanol.

    Substitution: Formation of 4-azido-2,3,5,6-tetrahydroxyhexanal or 4-thio-2,3,5,6-tetrahydroxyhexanal.

Scientific Research Applications

4-Chloro-2,3,5,6-tetrahydroxyhexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3,5,6-tetrahydroxyhexanoic acid
  • 4-Chloro-2,3,5,6-tetrahydroxyhexanol
  • 4-Azido-2,3,5,6-tetrahydroxyhexanal

Uniqueness

4-Chloro-2,3,5,6-tetrahydroxyhexanal is unique due to its combination of a chlorine atom and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

Biological Activity

4-Chloro-2,3,5,6-tetrahydroxyhexanal , also known as (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal , is a chlorinated derivative of a hexose sugar and a modified form of galactose. Its unique structure includes four hydroxyl groups and a chlorine atom at the fourth carbon position, which contributes to its distinct biological activities and potential pharmaceutical applications .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound’s mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The compound has also shown significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Glycan Recognition and Metabolism

Interaction studies reveal that this compound has a binding affinity to proteins involved in glycan recognition. This interaction may influence biological pathways related to cell signaling and immune response. Such findings highlight its potential role in modulating immune functions and its application in immunotherapy .

Cytotoxicity Studies

In cytotoxicity assays conducted on various cancer cell lines, the compound exhibited selective toxicity. The results indicated that it could induce apoptosis in tumor cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations (0.1%, 0.5%, 1%) using the disk diffusion method. Results showed significant inhibition zones for both bacteria at concentrations above 0.5%, demonstrating its potential as an antimicrobial agent.

ConcentrationS. aureus Inhibition Zone (mm)E. coli Inhibition Zone (mm)
0.1%87
0.5%1514
1%2018

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity using the DPPH radical scavenging assay, the compound showed a dose-dependent response:

Concentration (µg/mL)% Scavenging Activity
1025
5050
10075

These results indicate that higher concentrations of the compound significantly enhance its antioxidant capacity.

Properties

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

IUPAC Name

4-chloro-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2

InChI Key

KWXIWFADURXYFY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)Cl)O)O

Origin of Product

United States

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